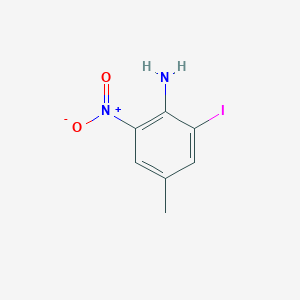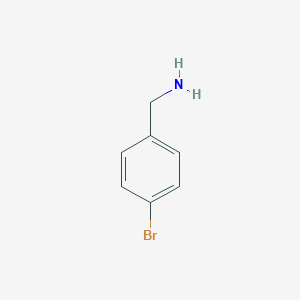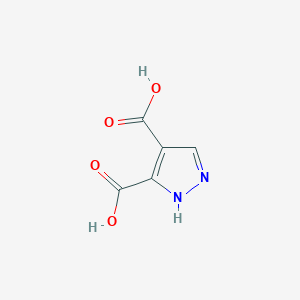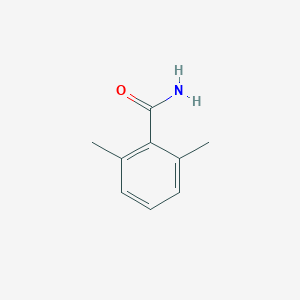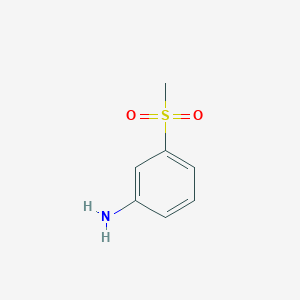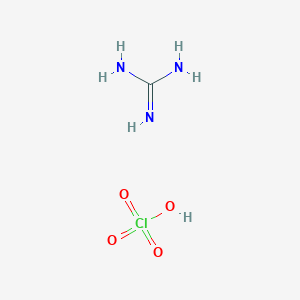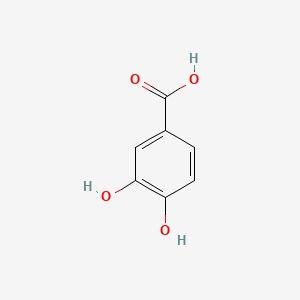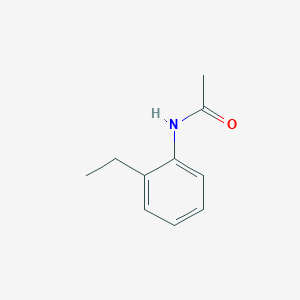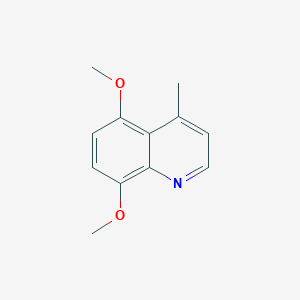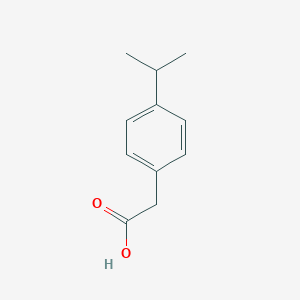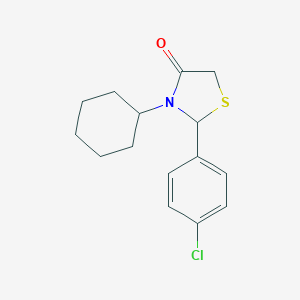
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as TZD and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It also leads to the inhibition of cancer cell growth and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, lower blood glucose levels, reduce blood pressure, and improve insulin sensitivity. It has also been found to inhibit the growth of cancer cells and promote apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- in lab experiments is its potential to exhibit multiple pharmacological properties. This makes it a versatile compound for studying various diseases and disorders. However, one of the limitations is that it may exhibit toxicity at higher doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the study of its potential use in treating other diseases and disorders, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the reaction of cyclohexylamine with 4-chlorobenzaldehyde in the presence of a catalyst to form 4-(4-chlorophenyl)-3-cyclohexyl-2-propenal. This intermediate is then reacted with thiosemicarbazide to form the final product, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-.
Applications De Recherche Scientifique
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
325725-27-7 |
|---|---|
Nom du produit |
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- |
Formule moléculaire |
C15H18ClNOS |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 |
Clé InChI |
NHCMLVSPHCXULO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)

